![molecular formula C12H12S2Sn B14264378 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole CAS No. 182680-34-8](/img/structure/B14264378.png)
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is a unique organotin compound characterized by its naphthalene backbone and the presence of tin and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole typically involves the reaction of naphthalene derivatives with organotin reagents. One common method includes the use of 2-naphthol as a starting material, which undergoes a series of reactions to introduce the tin and sulfur atoms into the naphthalene ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
作用机制
The mechanism of action of 2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include the disruption of cellular processes, such as DNA replication and protein synthesis, which can result in cell death or inhibition of cell growth .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-2H-naphtho[2,3-B]thiete 1,1-dioxide: This compound shares a similar naphthalene backbone but differs in the presence of oxygen atoms instead of sulfur and tin.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-B]pyran-5,6-dione: Another related compound with a naphthalene core, but with different functional groups and biological activities.
Uniqueness
2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
182680-34-8 |
|---|---|
分子式 |
C12H12S2Sn |
分子量 |
339.1 g/mol |
IUPAC 名称 |
2,2-dimethylbenzo[g][1,3,2]benzodithiastannole |
InChI |
InChI=1S/C10H8S2.2CH3.Sn/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;;/h1-6,11-12H;2*1H3;/q;;;+2/p-2 |
InChI 键 |
NDZBPASPFMEJRB-UHFFFAOYSA-L |
规范 SMILES |
C[Sn]1(SC2=C(S1)C3=CC=CC=C3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


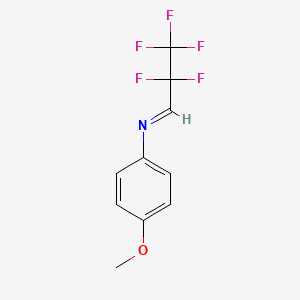

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
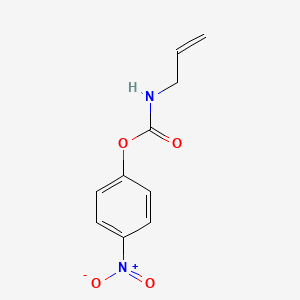
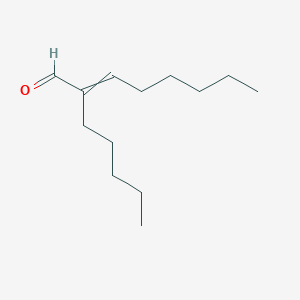
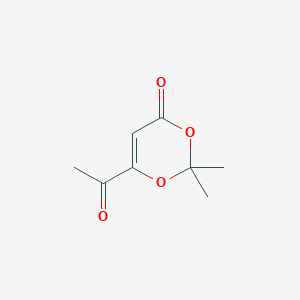
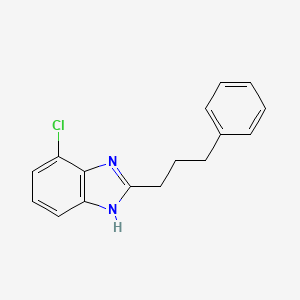
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
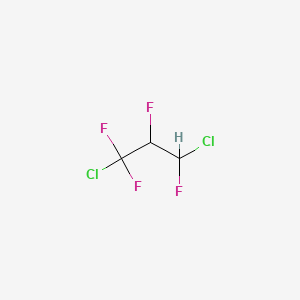

![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
